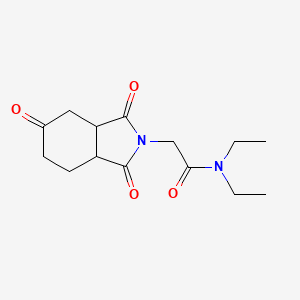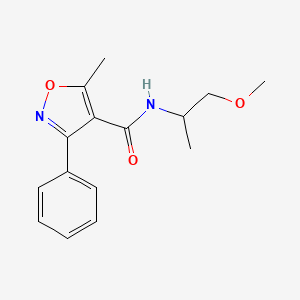![molecular formula C22H34N2O B5104056 1-{4-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5104056.png)
1-{4-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]phenyl}ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]phenyl}ethanone, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are important components of the immune system. Inhibiting BTK has shown promise in the treatment of various autoimmune diseases and cancers.
作用機序
1-{4-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]phenyl}ethanone inhibits BTK by binding to the active site of the enzyme, preventing it from phosphorylating downstream targets. This leads to a reduction in B cell activation and proliferation, as well as a decrease in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
In addition to its effects on B cells, 1-{4-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]phenyl}ethanone has also been shown to inhibit the activation of other immune cells, such as macrophages and dendritic cells. This suggests that it may have broader immunomodulatory effects beyond its inhibition of BTK.
実験室実験の利点と制限
One advantage of 1-{4-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]phenyl}ethanone is its specificity for BTK, which reduces the risk of off-target effects. However, its potency may also make it difficult to use in certain assays, as high concentrations may be required to achieve complete inhibition. Additionally, 1-{4-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]phenyl}ethanone's pharmacokinetic properties, such as its half-life and bioavailability, may vary depending on the species being studied, which could affect its efficacy in animal models.
将来の方向性
There are several potential directions for future research on 1-{4-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]phenyl}ethanone. One area of interest is its potential as a combination therapy with other immunomodulatory agents, such as checkpoint inhibitors. Another potential direction is the development of more potent and selective BTK inhibitors based on the structure of 1-{4-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]phenyl}ethanone. Additionally, further studies are needed to fully understand the long-term safety and efficacy of 1-{4-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]phenyl}ethanone in humans.
合成法
The synthesis of 1-{4-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]phenyl}ethanone involves multiple steps, starting with the reaction of 4-tert-butylcyclohexylamine with 4-nitrophenylacetic acid to form the intermediate 4-(4-tert-butylcyclohexyl)-1-nitrophenylacetic acid. This intermediate is then reduced with hydrogen gas and palladium on carbon to form the corresponding amine. The amine is then coupled with 4-(4-bromophenyl)-1-piperazineethanol using a palladium-catalyzed cross-coupling reaction to form 1-{4-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]phenyl}ethanone.
科学的研究の応用
1-{4-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]phenyl}ethanone has been the subject of several scientific studies, mainly focused on its potential therapeutic applications. One study showed that 1-{4-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]phenyl}ethanone inhibited BTK and reduced the activation of B cells in vitro, suggesting that it could be a potential treatment for autoimmune diseases such as rheumatoid arthritis and lupus. Another study showed that 1-{4-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]phenyl}ethanone inhibited the growth of B cell lymphoma cells in vitro and in vivo, indicating its potential as a cancer therapy.
特性
IUPAC Name |
1-[4-[4-(4-tert-butylcyclohexyl)piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O/c1-17(25)18-5-9-20(10-6-18)23-13-15-24(16-14-23)21-11-7-19(8-12-21)22(2,3)4/h5-6,9-10,19,21H,7-8,11-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCNIKLILHLHJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3CCC(CC3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198642 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[1-(3-furoyl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5103981.png)
![N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5103989.png)

![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B5103998.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(2-methylphenyl)acetamide](/img/structure/B5104003.png)

![4-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine](/img/structure/B5104007.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-[(3,5-dimethylphenoxy)methyl]-2-furohydrazide](/img/structure/B5104021.png)
![5-oxo-1-phenyl-N-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B5104029.png)



![N-(4-ethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B5104074.png)
